molecular formula C24H25N3O4 B5328148 N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide

N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide

Cat. No.: B5328148
M. Wt: 419.5 g/mol
InChI Key: JGDZBCYFPJWGBO-UHFFFAOYSA-N
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Description

N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a furan ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized separately through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The methoxyphenyl-substituted piperazine and the furan ring are coupled together using a carbonylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of N2-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17-5-6-18(16-21(17)25-23(28)22-4-3-15-31-22)24(29)27-13-11-26(12-14-27)19-7-9-20(30-2)10-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZBCYFPJWGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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